Home > Products > Screening Compounds P79061 > tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate - 1420853-94-6

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate

Catalog Number: EVT-3106808
CAS Number: 1420853-94-6
Molecular Formula: C14H21N3O3
Molecular Weight: 279.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Compound Description: This indole compound was synthesized using a three-step substitution reaction. Its structure was characterized by 1H NMR, 13C NMR, IR, MS, and X-ray diffraction. The study focused on the crystal structure and density functional theory (DFT) calculations to understand its properties. []

Relevance: This compound shares a similar tert-butoxycarbonyl protecting group with tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate. Both compounds also feature a heterocyclic ring system, though the specific rings differ (indole vs. pyrrolidine and pyridazine). [] ()

tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate

Compound Description: This compound was synthesized via a condensation reaction and characterized by various spectroscopic methods and single crystal XRD. It exhibited moderate anthelmintic activity but poor antibacterial activity. []

Relevance: Both this compound and tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate possess a tert-butoxycarbonyl protected nitrogen within a saturated heterocycle. Although the specific ring systems differ (piperazine vs. pyrrolidine), the presence of an aryl ether linkage to a heterocycle is a common structural feature. [] ()

tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

Compound Description: The crystal structure of this compound was analyzed, revealing a chair conformation for the piperazine ring and weak C-H⋯O interactions in the crystal lattice. []

Relevance: This compound shares the tert-butoxycarbonyl protected piperazine moiety with tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. Both are structurally related to tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate through the presence of a tert-butoxycarbonyl group and an aryl ether linkage. [] ()

tert-Butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate

Compound Description: This compound serves as a key intermediate in the synthesis of various small molecule anticancer drugs. A rapid and high-yield synthesis method was developed for its production. []

Relevance: While this compound doesn't directly contain the pyridazine or pyrrolidine rings present in tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate, it showcases the utility of the tert-butoxycarbonyl group as a protecting group in the synthesis of pharmaceutical compounds. [] ()

6-(azepan-1-yl)-N-carbamimidoylnicotinamide (Compound 9)

Compound Description: This hexamethylene amiloride (HMA) derivative inhibits influenza A M2 ion channels, including amantadine-resistant forms. It demonstrated higher potency than amantadine and HMA in inhibiting M2 currents. []

Relevance: Though structurally distinct from tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate, Compound 9 highlights the potential for designing inhibitors targeting specific biological pathways, similar to the design principles employed for generating analogs of the target compound. [] ()

tert-Butyl 4'-(carbamimidoylcarbamoyl)-2',3-dinitro-[1,1'-biphenyl]-4-carboxylate (Compound 27)

Compound Description: This HMA derivative exhibits inhibitory activity against both amantadine-sensitive and resistant influenza A M2 ion channels, including the S31N mutation. It showed superior efficacy compared to amantadine and HMA. []

Relevance: Like Compound 9, Compound 27 demonstrates the principle of structural modifications to achieve desired biological activity, a concept relevant to the development of analogs of tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate with potentially enhanced properties. [] ()

Overview

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by its unique structural features, which include a tert-butyl group, a pyrrolidine ring, and a pyridazine moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in drug development.

Source

The synthesis of tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate can be traced back to research in organic chemistry focusing on the development of novel compounds with biological activity. While specific commercial sources may not be widely documented, research institutions and chemical suppliers specializing in organic compounds are likely candidates for sourcing this compound.

Classification

This compound can be classified as:

  • Chemical Class: Pyrrolidine derivatives
  • Functional Groups: Carboxylate, ether
  • Molecular Formula: C13_{13}H18_{18}N2_{2}O3_{3}
Synthesis Analysis

Methods

The synthesis of tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate typically involves several steps:

  1. Formation of Pyrrolidine Ring: The initial step may involve the cyclization of appropriate precursors such as amino acids or other nitrogen-containing compounds to form the pyrrolidine ring.
  2. Introduction of the Carboxylate Group: The carboxylate functionality can be introduced through the reaction of the pyrrolidine derivative with tert-butyl chloroformate or similar reagents, which provide the necessary carboxylic acid moiety.
  3. Ether Formation: The final step involves the reaction of the pyrrolidine derivative with a suitable methylpyridazine derivative to form the ether linkage, specifically targeting the 6-position on the pyridazine ring.

Technical Details

The reactions are typically carried out under controlled conditions, often requiring specific solvents (e.g., dichloromethane or ethanol), catalysts (such as triethylamine), and temperatures that optimize yield and purity. Purification methods such as recrystallization or chromatography may be employed to isolate the final product.

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Weight: Approximately 250.29 g/mol
  • Melting Point: Specific melting point data would need to be experimentally determined.
  • Solubility: Likely soluble in organic solvents such as ethanol and dichloromethane.
Chemical Reactions Analysis

Reactions

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate can participate in various chemical reactions, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Nucleophilic Substitution: The ether bond can undergo cleavage under strong nucleophilic conditions.
  3. Hydrolysis: In aqueous conditions, it may hydrolyze back to its constituent parts.

Technical Details

Reactions typically require specific conditions such as temperature control, pH adjustments, and reaction time optimizations to ensure desired outcomes and minimize by-products.

Mechanism of Action

Process

The mechanism by which tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate exerts its biological effects is not fully elucidated but may involve:

  1. Interaction with Biological Targets: The compound may interact with specific receptors or enzymes due to its structural features, potentially influencing signaling pathways.
  2. Modulation of Enzyme Activity: As a carboxylate derivative, it may act as an inhibitor or activator for enzymes involved in metabolic pathways.

Data

Experimental studies would be required to determine precise mechanisms and biological targets, potentially involving assays measuring enzyme activity or cellular responses.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Likely a white to off-white crystalline solid.
  • Odor: Typically odorless or faintly aromatic.

Chemical Properties

Important chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  • Reactivity: May react with strong nucleophiles or electrophiles due to functional groups present.

Relevant analyses such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would provide further insights into its physical and chemical characteristics.

Applications

Scientific Uses

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing pharmaceuticals targeting specific diseases.
  2. Biochemical Research: Investigating its effects on cellular processes or enzyme activities.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex organic molecules.
Synthetic Methodologies for *tert*-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate

Multi-Step Organic Synthesis Pathways

Pyrrolidine Ring Formation: Precursor Selection and Cyclization Strategies

The pyrrolidine core of tert-butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate is typically constructed before functionalization. Two predominant strategies exist for generating the 3-substituted pyrrolidine scaffold: classical reductive amination and transition metal-catalyzed cyclization. The classical approach employs 1,4-dicarbonyl precursors like N-protected 4-aminobutanals, which undergo intramolecular reductive amination under hydrogenation conditions (Pd/C, H₂) or via borohydride reduction of intermediate imines. This method yields racemic 3-aminopyrrolidines with moderate efficiency (typically 60-75% yield) [9].

Alternatively, ring-closing metathesis (RCM) of diallylamine derivatives using Grubbs 2nd generation catalyst provides access to N-protected 3-hydroxypyrrolidines, which serve as key intermediates. The resulting 3-hydroxypyrrolidine is subsequently activated for nucleophilic substitution via conversion to triflates or mesylates. For example, tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate serves as a versatile electrophile for ether bond formation with pyridazinols [10].

Table 1: Pyrrolidine Ring Formation Strategies

Precursor TypeCyclization MethodKey Reagents/ConditionsYield Range
4-Aminobutanal derivativesReductive aminationNaBH₄ or NaBH₃CN, MeOH, 0-25°C60-75%
N,N-Diallylamine derivativesRing-closing metathesis (RCM)Grubbs II catalyst, DCM, reflux70-85%
1,2,4-Trisubstituted butanesMitsunobu reactionDIAD, PPh₃, THF, 0°C to RT50-65%

Carboxylate Functionalization: tert-Butyl Chloroformate-Mediated Esterification

N-protection of the pyrrolidine nitrogen is critical for regioselective functionalization at the 3-position. Boc anhydride (tert-butoxycarbonyl anhydride) is preferred over tert-butyl chloroformate due to milder reaction conditions and reduced epimerization risk. The reaction proceeds in biphasic systems (water/dioxane or water/THF) with inorganic bases (Na₂CO₃ or NaHCO₃) at 0-5°C, achieving near-quantitative yields (>95%) [1] [7]. The Boc group provides steric protection during subsequent pyridazine coupling and can be cleanly removed under acidic conditions (TFA/DCM) without cleaving the pyrrolidine-pyridazine ether linkage.

Solvent optimization demonstrates that ethereal solvents (THF, 1,4-dioxane) outperform polar aprotic solvents (DMF, DMSO) by minimizing di-Boc byproduct formation. Catalytic DMAP (4-dimethylaminopyridine) is occasionally employed to accelerate the reaction at lower temperatures (0°C), particularly with sterically hindered pyrrolidines [7].

Ether Linkage Formation: Nucleophilic Substitution at Pyridazine Moieties

The ether bond between pyrrolidine and pyridazine is forged via SₙAr (nucleophilic aromatic substitution) or Mitsunobu reaction. SₙAr leverages the inherent electrophilicity of 3-chloro-6-methylpyridazine or 3-fluoro-6-methylpyridazine, where the 3-position is activated by the adjacent ring nitrogen. Displacement by Boc-protected 3-hydroxypyrrolidine requires strong bases (Cs₂CO₃, KOtBu) in polar aprotic solvents (DMF, NMP) at 80-100°C. This method delivers moderate yields (65-80%) but may suffer from N-alkylation byproducts [3].

The Mitsunobu reaction offers superior regiocontrol by directly coupling 3-hydroxy-6-methylpyridazine with N-Boc-3-hydroxypyrrolidine. Employing DIAD (diisopropyl azodicarboxylate) and PPh₃ in anhydrous THF at 0°C to room temperature achieves yields of 70-85%. Crucially, slow addition of DIAD (<0.5 mL/min) suppresses phosphine oxide byproducts. Recent optimizations replace PPh₃ with polymer-supported triphenylphosphine to facilitate purification [1] [3].

Optimization of Reaction Conditions

Solvent Systems and Catalytic Agents for Yield Maximization

Solvent polarity significantly impacts both Boc protection and etherification efficiency. For SₙAr ether formation, high-polarity solvents (DMF ε=36.7; NMP ε=32.2) enhance ion pair separation of the pyrrolidinoxide nucleophile, increasing reaction rates. However, elevated temperatures (>100°C) in DMF promote demethylation at the pyridazine 6-methyl group. Mixed solvent systems (toluene/DMF 4:1) balance nucleophilicity and thermal stability, improving yields by 10-15% [1] [3].

Catalysis plays a pivotal role in Mitsunobu couplings: Lewis acid additives (e.g., Zn(OTf)₂, 5 mol%) coordinate with the pyridazine nitrogen, increasing the electrophilicity of the hydroxyl-bearing carbon. This allows Mitsunobu reactions to proceed at -10°C to 0°C, minimizing ester hydrolysis and racemization. For Boc protection, dual-base systems (e.g., NaHCO₃ with catalytic DMAP) achieve complete conversion in <2 hours at 0°C versus >6 hours with carbonate alone [3].

Table 2: Optimized Conditions for Key Synthetic Steps

Reaction StepOptimal SolventCatalyst/AdditiveTemperatureTimeYield
Boc protectionTHF/H₂O (9:1)DMAP (0.1 eq)0°C → RT2 h>95%
SₙAr ether formationToluene/DMF (4:1)Cs₂CO₃ (2.5 eq)90°C8 h75-80%
Mitsunobu ether formationAnhydrous THFZn(OTf)₂ (5 mol%)-10°C → RT12 h85%
RCM cyclizationDCM (0.1 M)Grubbs II (5 mol%)Reflux3 h80%

Temperature-Dependent Selectivity in Pyridazine-O-Pyrrolidine Bond Formation

Temperature governs regioselectivity during pyridazine functionalization. Below 60°C, SₙAr at C3 of 3-chloro-6-methylpyridazine predominates (>20:1 C3/C4 selectivity). Above 100°C, competitive C4 substitution becomes significant (C3/C4 ratio drops to 3:1) due to diminished kinetic control. Microwave-assisted SₙAr at 120°C in NMP reduces reaction time to 30 minutes but requires stoichiometric tetrabutylammonium iodide (TBAI) to maintain C3 selectivity [10].

For Mitsunobu reactions, cryogenic conditions (-10°C) prevent O→N migration of the pyrrolidine Boc group. This side reaction occurs via intramolecular acyl transfer at temperatures >20°C, generating undesired tert-butyl 3-((6-methylpyridazin-3-yl)amino)pyrrolidine-1-carboxylate. Controlled warming protocols (0.5°C/min from -10°C to 20°C) suppress this pathway while ensuring complete conversion [10].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

Solid-phase synthesis (SPS) leverages resin-bound intermediates to simplify purification. Chlorotrityl chloride resin efficiently anchors Fmoc-3-hydroxypyrrolidine through the hydroxyl group, leaving the amine free for Boc protection. Subsequent Mitsunobu coupling with 3-hydroxy-6-methylpyridazine proceeds on-resin, followed by cleavage with mild acid (1% TFA/DCM). This approach achieves 65-70% overall yield with >95% purity after simple filtration and evaporation, though resin loading capacity limits scale (<0.5 mmol/g) [1] [7].

Solution-phase synthesis accommodates larger scales (>10 mmol) but requires chromatographic purification. The sequence involving pyrrolidine ring formation → Boc protection → etherification typically achieves 50-60% overall yield. Key advantages include real-time reaction monitoring (TLC, NMR) and flexibility in intermediate modification. However, cumulative losses during multiple purifications reduce efficiency versus SPS for small-scale syntheses [1] [7].

Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Overall Yield65-70%50-60%
Purity (Crude Product)>95%70-85%
Purification MethodFiltration/washesColumn chromatography
Scale LimitLow (<0.5 mmol/g resin)High (>10 mmol)
Key AdvantageNo intermediate purificationReaction monitoring flexibility
Key DisadvantageResin cleavage inefficiencyCumulative purification losses
Ideal Use CaseSmall-scale, high-throughput screeningLarge-scale production

Hybrid approaches demonstrate promise: soluble polymer supports (e.g., polyethylene glycol) enable precipitation-based purification while retaining solution-phase kinetics. Boc-protected 3-hydroxypyrrolidine attached to PEG via a cleavable linker undergoes etherification, followed by precipitation in cold diethyl ether. This strategy bridges the yield advantages of SPS (75%) with the scalability of solution-phase chemistry [7].

Properties

CAS Number

1420853-94-6

Product Name

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate

IUPAC Name

tert-butyl 3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carboxylate

Molecular Formula

C14H21N3O3

Molecular Weight

279.34

InChI

InChI=1S/C14H21N3O3/c1-10-5-6-12(16-15-10)19-11-7-8-17(9-11)13(18)20-14(2,3)4/h5-6,11H,7-9H2,1-4H3

InChI Key

VVZILKWVDNDAAZ-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)OC(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.